

Physical Properties of Quinazoline-6-carbaldehyde Crystals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Quinazoline-6-carbaldehyde*

Cat. No.: *B1322219*

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Introduction

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula $C_9H_6N_2O$. As a derivative of quinazoline, a scaffold of significant interest in medicinal chemistry, its physical properties are crucial for applications in drug design, materials science, and synthetic chemistry. The crystalline form of this compound dictates key parameters such as solubility, stability, and bioavailability, making a thorough understanding of its physical characteristics essential for research and development.

This technical guide provides a comprehensive overview of the known physical properties of **Quinazoline-6-carbaldehyde** crystals. It details experimental protocols for the characterization of this and similar crystalline organic molecules and presents the available data in a structured format. Due to the limited availability of public crystallographic data for this specific molecule, this guide also outlines the general procedures for such a determination.

General and Physicochemical Properties

Quinazoline-6-carbaldehyde is typically available as a white to off-white solid crystalline powder.^[1] The fundamental identifiers and properties of the compound are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂ O	[2]
Molecular Weight	158.16 g/mol	[2]
CAS Number	439811-22-0	[1]
Appearance	White Solid	[1]
Purity	>95%	[1]
Storage Conditions	2-8 °C, protected from light and moisture	[1]

Spectroscopic and Crystallographic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of **Quinazoline-6-carbaldehyde**. While a complete, published crystal structure is not readily available in open databases, typical spectroscopic data would be obtained as follows.

Spectroscopic Properties

Technique	Expected Observations
¹ H NMR (Proton NMR)	Spectra in solvents like DMSO-d ₆ and CDCl ₃ would show characteristic shifts for the aldehyde proton (typically δ 9.8–10.2 ppm) and the aromatic protons on the quinazoline ring system.[2]
¹³ C NMR (Carbon NMR)	The carbon spectrum would reveal a peak for the carbonyl carbon of the aldehyde group (around 190 ppm) and distinct signals for the aromatic carbons of the quinazoline core.
IR (Infrared) Spectroscopy	A strong absorption band is expected near 1700 cm ⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Additional bands would be present for C-H and C=N stretching and aromatic ring vibrations.[3]
MS (Mass Spectrometry)	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.16).

Crystallographic Properties

As of the latest search, specific single-crystal X-ray diffraction data for **Quinazoline-6-carbaldehyde**, including its space group and unit cell dimensions, is not publicly available. The determination of these properties would require experimental analysis as detailed in Section 4.1.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of crystalline organic compounds like **Quinazoline-6-carbaldehyde**.

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystal packing.

Methodology:

- Crystal Growth: High-quality single crystals of **Quinazoline-6-carbaldehyde** are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry **Quinazoline-6-carbaldehyde** is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

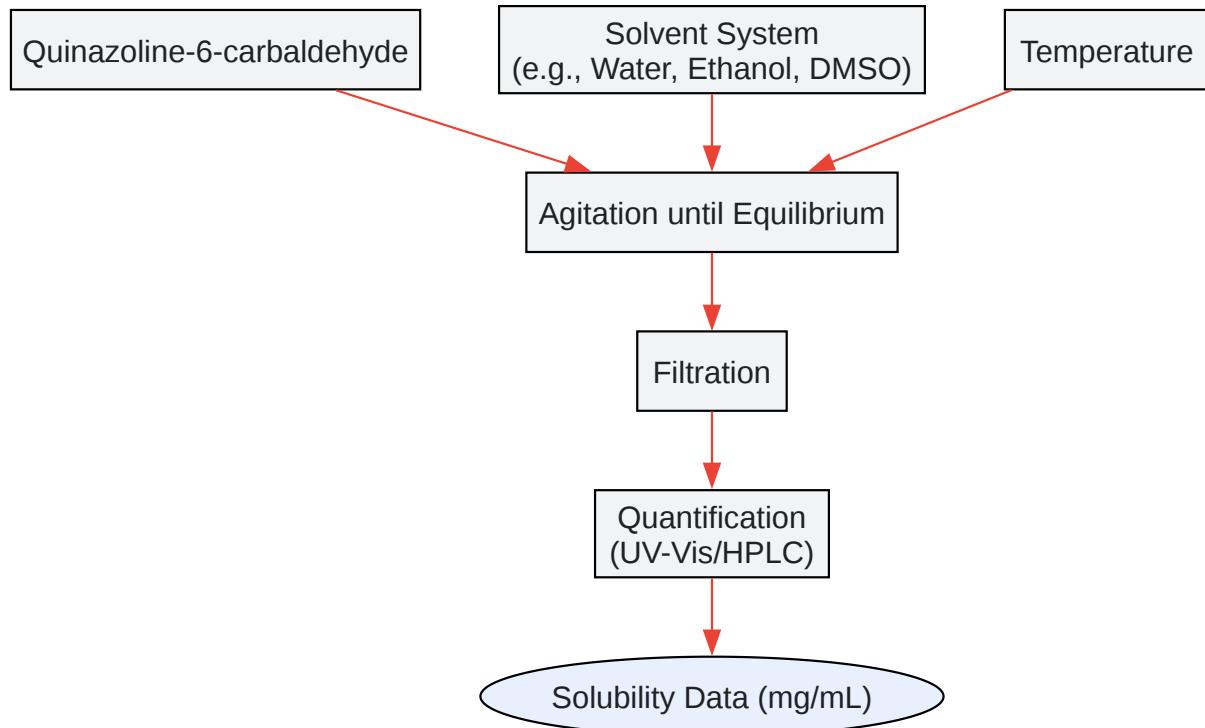
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Solubility Analysis

Determining the solubility in various solvents is essential for applications in drug delivery and reaction chemistry.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone) is chosen.
- Equilibrium Solubility Method: An excess amount of **Quinazoline-6-carbaldehyde** is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached.
- Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This process can be repeated at different temperatures to determine the temperature dependence of solubility.



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Caption: Logical Flow for Solubility Determination.

Spectroscopic Analysis Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: 5-10 mg of **Quinazoline-6-carbaldehyde** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
- Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired using standard pulse sequences.
- Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm^{-1} .

Signaling Pathways and Biological Context

Quinazoline derivatives are known to interact with a wide range of biological targets. The specific signaling pathways involving **Quinazoline-6-carbaldehyde** would depend on its downstream applications and any further chemical modifications. As a versatile chemical intermediate, it can be used to synthesize more complex molecules with potential activities such as kinase inhibition or receptor antagonism. Further biological studies would be required to elucidate its specific interactions.

Conclusion

This guide has summarized the available physical property data for **Quinazoline-6-carbaldehyde** crystals and provided detailed, standardized protocols for their experimental determination. While specific crystallographic data is currently limited in the public domain, the methodologies outlined here provide a clear framework for the comprehensive characterization of this and other related crystalline materials. Such characterization is indispensable for the advancement of research and development in fields that utilize this important chemical scaffold.

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